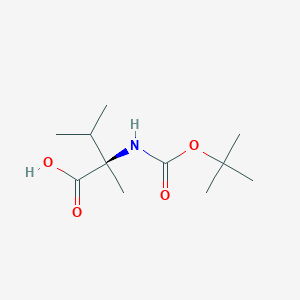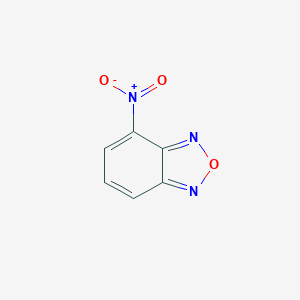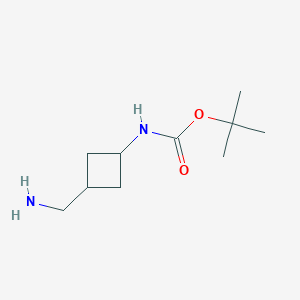
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate" is a chemical compound of significant interest in organic chemistry and pharmaceutical research due to its role as an intermediate in the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of tert-butyl carbamates involves chemoselective transformations of amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) (Sakaitani & Ohfune, 1990). Additionally, a rapid synthetic method for a related tert-butyl carbamate was established with a total yield of 81% through steps including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be characterized by various techniques. For instance, X-ray diffraction studies revealed non-planar conformations in some tert-butyl carbamate compounds, with dihedral angles indicating significant structural features (Kant et al., 2015). High-resolution mass spectrometry and NMR spectroscopy are also used for characterization (Moriguchi et al., 2014).
Chemical Reactions and Properties
Tert-butyl carbamates undergo various chemical reactions, demonstrating their versatility in organic synthesis. For example, tert-butyl carbamates are involved in Diels-Alder reactions (Padwa et al., 2003) and can be used in the synthesis of amines through asymmetric catalysis (Ellman et al., 2002).
Physical Properties Analysis
The physical properties of tert-butyl carbamates can be investigated through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide insights into the thermal stability and melting points of these compounds (Kant et al., 2015).
Chemical Properties Analysis
The chemical properties of tert-butyl carbamates, such as reactivity and stability, are influenced by their molecular structure. Their ability to participate in various organic reactions, including cycloadditions and kinetic resolutions, highlights their chemical versatility (Davies et al., 2004).
Applications De Recherche Scientifique
Enantioselective Synthesis
- Carbocyclic Analogs of Nucleotides : The compound serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides, highlighting its importance in the synthesis of nucleotide analogs with potential therapeutic applications (Ober et al., 2004).
Stereochemistry and Synthesis
- Stereoselective Synthesis of Stereoisomers : It has been utilized in the efficient stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, demonstrating its versatility in creating complex molecular structures with specific stereochemical configurations (Wang et al., 2017).
Chemical Reactions and Methodologies
- Metalation and Alkylation Studies : Research has shown its efficacy in undergoing metalation between nitrogen and silicon, followed by reaction with various electrophiles, showcasing its utility in the preparation of α-functionalized α-amino silanes (Sieburth et al., 1996).
- CO2 Fixation : The compound has been used in cyclizative atmospheric CO2 fixation, efficiently leading to cyclic carbamates, which signifies its role in carbon capture and utilization strategies (Takeda et al., 2012).
Applications in Drug Development
- Anti-Cancer Drug Intermediates : Its derivatives have been synthesized as key intermediates for anti-cancer drugs, underlining its critical role in the development of new therapeutic agents (Hao, 2011).
Propriétés
IUPAC Name |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDLXPYQWYTZLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599998 |
Source


|
| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate | |
CAS RN |
130369-10-7 |
Source


|
| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

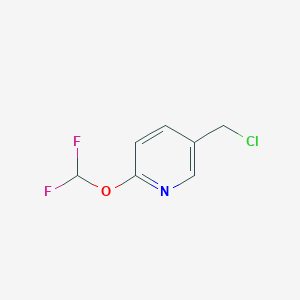
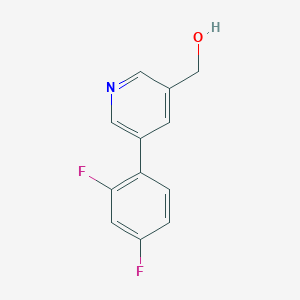
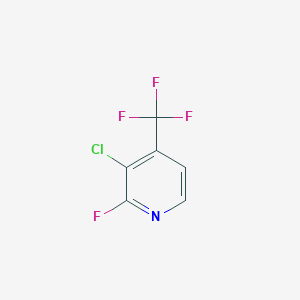
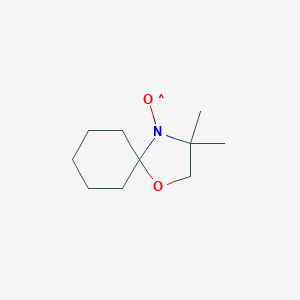
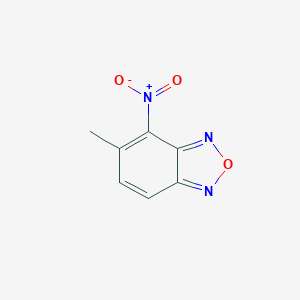
![3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B58850.png)
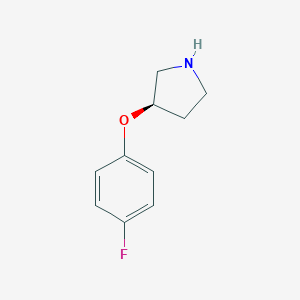
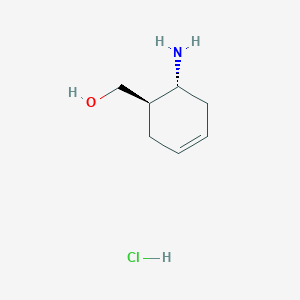
![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)
![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)


